molecular formula C35H36ClNNaO3S B000986 Montelukast sódico CAS No. 151767-02-1

Montelukast sódico

Número de catálogo: B000986
Número CAS: 151767-02-1
Peso molecular: 609.2 g/mol
Clave InChI: ZMFQNQCXWQXCFO-HKHDRNBDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Asthma Management

Montelukast sodium is widely recognized for its efficacy in controlling asthma symptoms. Clinical trials have demonstrated significant improvements in forced expiratory volume (FEV1), peak expiratory flow rate (PEFR), and reduction in daytime symptoms among patients treated with montelukast compared to placebo .

Table 1: Clinical Efficacy of Montelukast in Asthma

Study TypeDurationDosageKey Findings
Randomized Controlled Trial12 weeks10 mg once dailySignificant improvement in FEV1 and PEFR
Open-label Study12 weeks4-12 mg dailyEffective in reducing symptoms in infants with wheezing

Allergic Rhinitis

Montelukast is also effective in treating allergic rhinitis, providing relief from nasal congestion, sneezing, and itching. It is particularly beneficial for patients who do not respond adequately to antihistamines .

Exercise-Induced Bronchoconstriction

Montelukast has been shown to prevent exercise-induced bronchoconstriction in children and adults, making it a valuable option for athletes with asthma .

Table 2: Effects on Exercise-Induced Symptoms

PopulationTreatment DurationOutcome
Children (6-14 years)6 weeksReduced need for rescue inhalers during exercise

Innovative Delivery Methods

Recent advancements have focused on enhancing the bioavailability and stability of montelukast sodium through innovative delivery systems:

Fast-Dissolving Films

Research has demonstrated the development of fast-dissolving films that release montelukast within 30 seconds, improving patient compliance, especially among children .

Mucoadhesive Buccal Patches

These patches allow for sustained release of montelukast, with up to 90% of the active pharmaceutical ingredient (API) being released within the first eight hours .

Table 3: Comparison of Delivery Methods

Delivery MethodRelease ProfileStability Conditions
Fast-Dissolving FilmsDissolves in <30 secondsStable at 40°C and 75% humidity for 3 months
Mucoadhesive PatchesSustained release over hoursMaintains integrity under physiological conditions

Treatment of Infantile Wheezing

A study involving 595 infants with virus-related wheezing showed that montelukast significantly reduced symptoms and improved lung function after four weeks of treatment, highlighting its effectiveness in younger populations .

Long-term Asthma Control

In a long-term follow-up study, patients on montelukast maintained better asthma control compared to those who switched to placebo after initial treatment, indicating its role as a long-term management strategy .

Mecanismo De Acción

Montelukast funciona inhibiendo selectivamente el receptor de leucotrienos cisteinil (CysLT1) en los pulmones y los bronquios. Esta inhibición evita que el leucotrieno D4 se una al receptor, lo que reduce la inflamación, la broncoconstricción y la producción de moco. Los objetivos moleculares incluyen el receptor CysLT1 y las vías involucradas están principalmente relacionadas con la cascada de señalización de leucotrienos .

Compuestos Similares:

Comparación:

    Montelukast vs. Zafirlukast: Ambos son antagonistas del receptor de leucotrienos, pero montelukast generalmente se toma una vez al día, mientras que zafirlukast se toma dos veces al día.

    Montelukast vs. Zyflo: Zyflo inhibe la síntesis de leucotrienos, mientras que montelukast bloquea los receptores de leucotrienos.

La singularidad de Montelukast radica en su dosificación una vez al día y su acción específica en el receptor CysLT1, lo que lo convierte en una opción conveniente y eficaz para el manejo a largo plazo del asma y las afecciones alérgicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de montelukast implica varios pasos clave:

    Preparación de la Sal Disódica del Ácido 2-[1-(Mercaptometil) Ciclopropil] Acético: Esto se logra mediante una reacción que involucra ácido ciclopropil acético y un compuesto mercapto adecuado.

    Preparación de Ácido Montelukast Libre: La sal disódica se convierte luego en ácido montelukast libre.

    Formación de la Sal de Di-n-propilamina de Montelukast: El ácido libre se hace reaccionar con di-n-propilamina.

    Formación de la Sal de Diciiclohexilamina de Montelukast: La sal de di-n-propilamina se convierte en la sal de diciclohexilamina.

    Conversión a la Sal Sódica de Montelukast: Finalmente, la sal de diciclohexilamina se convierte en la sal sódica de montelukast.

Métodos de Producción Industrial: La producción industrial de montelukast generalmente sigue la ruta sintética descrita anteriormente, con optimización para la producción a gran escala. Esto implica un control preciso de las condiciones de reacción, los pasos de purificación y el control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Montelukast experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Principales Productos Formados:

Comparación Con Compuestos Similares

Comparison:

    Montelukast vs. Zafirlukast: Both are leukotriene receptor antagonists, but montelukast is typically taken once daily, while zafirlukast is taken twice daily.

    Montelukast vs. Zyflo: Zyflo inhibits leukotriene synthesis, whereas montelukast blocks leukotriene receptors.

Montelukast’s uniqueness lies in its once-daily dosing and its specific action on the CysLT1 receptor, making it a convenient and effective option for long-term management of asthma and allergic conditions .

Actividad Biológica

Montelukast sodium is a widely used leukotriene receptor antagonist primarily indicated for the management of asthma and allergic rhinitis. This article delves into its biological activity, exploring its mechanisms, clinical efficacy, and associated case studies.

Montelukast acts primarily as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and has additional effects on the GPR17 receptor. By blocking these receptors, montelukast inhibits the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and airway inflammation. This mechanism contributes to its effectiveness in reducing asthma symptoms and improving lung function .

Pharmacological Effects

Montelukast has demonstrated several pharmacological effects:

  • Airway Obstruction Relief : In clinical trials, montelukast significantly improved forced expiratory volume in one second (FEV1) and peak expiratory flow rates (PEFR) compared to placebo .
  • Reduction in Inflammation : It decreases peripheral blood eosinophil counts, which are often elevated in asthmatic patients, indicating a reduction in airway inflammation .
  • Neuroprotective Effects : Recent studies suggest that montelukast may enhance blood-brain barrier integrity and reduce neuroinflammation, potentially improving cognitive functions in aged models .

Clinical Efficacy

Montelukast has been evaluated in numerous clinical trials:

  • Asthma Control : A multicenter trial involving 681 patients showed that montelukast improved asthma control significantly over a 12-week period. Patients reported fewer daytime symptoms and required less use of rescue inhalers .
  • Long-term Safety : The drug was well tolerated, with an adverse event profile comparable to placebo. Common side effects included headache and gastrointestinal disturbances .

Case Studies and Adverse Reactions

While montelukast is effective for many patients, it has been associated with various adverse reactions:

  • Neuropsychiatric Effects : Some case studies have reported neuropsychiatric events such as anxiety, depression, and sleep disturbances following montelukast initiation. A cohort study indicated a statistically significant increase in incident anxiety disorders among patients exposed to montelukast compared to those not exposed .
  • Churg-Strauss Syndrome (CSS) : There are documented cases linking montelukast to CSS, an autoimmune condition characterized by asthma, eosinophilia, and systemic vasculitis. Some patients developed severe complications related to CSS after starting treatment with montelukast .

Research Findings

StudyPopulationDurationKey Findings
Randomized Trial 681 asthmatic patients12 weeksSignificant improvement in FEV1 and asthma control days (P<0.001)
Neuropsychiatric Analysis 77,473 adults1 yearIncreased odds of anxiety disorders post-treatment
CSS Case Reports VariousN/ACases of CSS linked to montelukast use with severe outcomes

Propiedades

Número CAS

151767-02-1

Fórmula molecular

C35H36ClNNaO3S

Peso molecular

609.2 g/mol

Nombre IUPAC

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1

Clave InChI

ZMFQNQCXWQXCFO-HKHDRNBDSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]

SMILES isomérico

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na]

SMILES canónico

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na]

Apariencia

Assay:≥98%A crystalline solid

Key on ui other cas no.

151767-02-1

Números CAS relacionados

158966-92-8 (Parent)

Sinónimos

MK 0476
MK-0476
montelukast
montelukast sodium
Singulair
sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Montelukast sodium
Reactant of Route 2
Reactant of Route 2
Montelukast sodium
Reactant of Route 3
Reactant of Route 3
Montelukast sodium
Reactant of Route 4
Reactant of Route 4
Montelukast sodium
Reactant of Route 5
Montelukast sodium
Reactant of Route 6
Reactant of Route 6
Montelukast sodium
Customer
Q & A

Q1: What is the primary mechanism of action for Montelukast Sodium?

A1: Montelukast Sodium is a potent and selective leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene type 1 (CysLT1) receptor [, , , , , , ].

Q2: What are the downstream effects of Montelukast Sodium binding to the CysLT1 receptor?

A2: By blocking CysLTs from binding to the CysLT1 receptor, Montelukast Sodium inhibits the bronchoconstriction, inflammation, and mucus secretion typically associated with asthma and allergic rhinitis [, , , , , , , , ].

Q3: What is the molecular formula and weight of Montelukast Sodium?

A3: The molecular formula of Montelukast Sodium is C35H35ClNNaO3S, and its molecular weight is 608.18 g/mol [, ].

Q4: What spectroscopic techniques are commonly used to characterize Montelukast Sodium?

A4: Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy are frequently employed for characterization and quantification of Montelukast Sodium in various formulations [, , , , ].

Q5: How does the choice of excipients affect the stability of Montelukast Sodium in pharmaceutical formulations?

A5: Studies have shown that certain excipients can impact the oxidative degradation of Montelukast Sodium, particularly at elevated temperatures and humidity. Careful selection of excipients is crucial for ensuring formulation stability and preventing the formation of degradation products like sulfoxide [].

Q6: What strategies are employed to enhance the stability of Montelukast Sodium in pharmaceutical formulations?

A6: To improve stability, several approaches are utilized, including the use of suitable packaging, optimization of manufacturing processes, and the incorporation of antioxidants or other stabilizing agents in the formulation [, , , ].

Q7: What is the typical route of administration for Montelukast Sodium, and what is its bioavailability?

A7: Montelukast Sodium is primarily administered orally, either as a tablet or chewable tablet. Its bioavailability after oral administration is approximately 64% [, , , ].

Q8: How is Montelukast Sodium metabolized in the body?

A8: Montelukast Sodium is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9 [, , ].

Q9: How is Montelukast Sodium eliminated from the body?

A9: Following metabolism, Montelukast Sodium is primarily excreted in the feces, with a small portion eliminated in urine [, , ].

Q10: What preclinical models are used to evaluate the efficacy of Montelukast Sodium?

A10: Ovalbumin (OVA)-sensitized mice are a common preclinical model used to study the efficacy of Montelukast Sodium in mimicking allergic asthma conditions [, , ].

Q11: What clinical trials have been conducted to assess the efficacy of Montelukast Sodium in humans?

A11: Numerous clinical trials have been conducted, evaluating its efficacy in treating asthma, allergic rhinitis, and exercise-induced bronchoconstriction (EIB). These studies have shown that Montelukast Sodium effectively reduces symptoms, improves lung function, and decreases the need for rescue medications [, , , , , , , ].

Q12: What are some of the known adverse effects associated with Montelukast Sodium?

A12: While generally well-tolerated, Montelukast Sodium can cause side effects such as headache, upper respiratory tract infection, fever, pharyngitis, cough, abdominal pain, and diarrhea [, ].

Q13: What analytical techniques are commonly used to quantify Montelukast Sodium in pharmaceutical formulations?

A13: Several methods are used, including:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers high sensitivity and selectivity for quantifying Montelukast Sodium in various matrices, including pharmaceutical formulations and biological fluids [, , , , ].
  • UV-Visible Spectrophotometry: This widely used technique offers simplicity and speed for routine analysis of Montelukast Sodium in formulations, often employed in combination with chemometric methods for multi-component analysis [, , , , ].
  • High-Performance Thin-Layer Chromatography (HPTLC): This method provides a cost-effective and efficient alternative for qualitative and quantitative analysis of Montelukast Sodium in pharmaceutical formulations [].

Q14: What is the importance of method validation in the context of analytical techniques for Montelukast Sodium?

A14: Method validation is crucial for ensuring the accuracy, precision, specificity, linearity, and robustness of any analytical method used to quantify Montelukast Sodium. This validation guarantees the reliability and reproducibility of the analytical data generated [, , , ].

Q15: What quality control measures are crucial during the manufacturing of Montelukast Sodium formulations?

A15: Stringent quality control is essential throughout the manufacturing process, encompassing raw material analysis, in-process controls, and finished product testing. These measures ensure the consistent quality, safety, and efficacy of Montelukast Sodium formulations [, ].

Q16: Have there been efforts to develop alternative drug delivery systems for Montelukast Sodium?

A16: Yes, research has focused on exploring alternative drug delivery systems to enhance patient compliance, bioavailability, and therapeutic efficacy. Examples include:* Buccal Films: These formulations aim to improve bioavailability by delivering the drug directly through the buccal mucosa [].* Floating Oral In-Situ Gels: This delivery system aims to prolong drug release in the gastrointestinal tract, potentially improving therapeutic outcomes [].* Chewable Tablets: This formulation provides a more convenient dosage form, particularly for pediatric patients who may have difficulty swallowing conventional tablets [, , ].* Inhalation Aerosol Powder: This delivery system targets the drug directly to the lungs, offering the potential for faster onset of action and reduced systemic exposure [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.